(2E)-2-[(4-methoxyphenyl)methoxyimino]acetic Acid
Description
(2E)-2-[(4-Methoxyphenyl)methoxyimino]acetic acid is a methoxyimino-substituted acetic acid derivative characterized by a 4-methoxyphenyl group attached via a methoxyimino linker. The (2E) stereochemistry indicates the trans configuration of the imino double bond, which is critical for its chemical reactivity and biological interactions.
Properties
Molecular Formula |
C10H11NO4 |
|---|---|
Molecular Weight |
209.20 g/mol |
IUPAC Name |
(2E)-2-[(4-methoxyphenyl)methoxyimino]acetic acid |
InChI |
InChI=1S/C10H11NO4/c1-14-9-4-2-8(3-5-9)7-15-11-6-10(12)13/h2-6H,7H2,1H3,(H,12,13)/b11-6+ |
InChI Key |
QGYVRWMHIPLPNP-IZZDOVSWSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)CO/N=C/C(=O)O |
Canonical SMILES |
COC1=CC=C(C=C1)CON=CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(4-methoxyphenyl)methoxyimino]acetic acid typically involves the following steps:
Formation of the Methoxyphenyl Intermediate: The starting material, 4-methoxybenzaldehyde, undergoes a reaction with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form 4-methoxybenzaldoxime.
Formation of the Methoxyiminoacetic Acid: The 4-methoxybenzaldoxime is then reacted with chloroacetic acid in the presence of a base like sodium hydroxide to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[(4-methoxyphenyl)methoxyimino]acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The imino group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under appropriate conditions.
Major Products
Oxidation: Formation of 4-methoxybenzoic acid.
Reduction: Formation of 2-[(4-methoxyphenyl)methoxyamino]acetic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (2E)-2-[(4-methoxyphenyl)methoxyimino]acetic acid can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a potential candidate for enzyme inhibition studies.
Medicine
In medicine, this compound may have potential as a therapeutic agent. Research could explore its efficacy in treating certain diseases or conditions, particularly those involving oxidative stress or inflammation.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility in chemical reactions makes it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of (2E)-2-[(4-methoxyphenyl)methoxyimino]acetic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The methoxy and imino groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Substituent Variations in Methoxyimino Acetic Acid Derivatives
Compounds sharing the (methoxyimino)acetate backbone exhibit diverse biological and physicochemical properties depending on substituent groups. Key examples include:
Physicochemical Properties
- Solubility: Hydroxyl-substituted derivatives (e.g., 490M9) exhibit higher aqueous solubility than their methoxy counterparts.
- Stereochemical Impact: The E-configuration in the target compound vs. the Z-configuration in Ammonium (2Z)-2-furyl(methoxyimino)acetate affects dipole moments and crystallization behavior .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
